1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXOSAWLJFKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves multiple steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with guanidine to form the pyrazolo[3,4-d]pyrimidine core. Finally, the dimethylpiperidine moiety is introduced through a nucleophilic substitution reaction .
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights:
- Fluorine vs. Chlorine Substitutions : The 4-fluorophenyl group in the target compound offers stronger electronegativity and a smaller steric profile compared to the 4-chlorobenzyl group in CID 2944971 . This may enhance interactions with aromatic residues in enzyme binding pockets.
- Piperidine Modifications : The 3,5-dimethylpiperidine substituent in the target compound and CID 2944971 likely improves solubility compared to simpler alkyl or aryl groups (e.g., methylphenyl in ). The dimethyl groups may also reduce metabolic oxidation .
- Ketone vs.
Biological Activity
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C17H20FN5
- Molar Mass : 305.38 g/mol
- CAS Number : 89549-66-6
The compound features a pyrazolo[3,4-d]pyrimidine core coupled with a 3,5-dimethylpiperidine moiety. The presence of the fluorophenyl group is believed to enhance its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting protein kinases, which are crucial in cancer cell proliferation and survival.
Antitumor Activity
Several studies have evaluated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. A notable study assessed compounds against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated significant activity with some derivatives showing up to 91% inhibition of the EGFR-TK enzyme, which is pivotal in tumor growth and metastasis .
| Compound | Cell Line | Inhibition (%) | Notes |
|---|---|---|---|
| 6b | MCF-7 | 91 | Highest activity observed |
| 5a | A-549 | 41 | Moderate inhibition |
CNS Activity
The structural components of this compound suggest potential central nervous system (CNS) effects. Compounds with similar structures have been shown to exhibit neuroprotective properties and may modulate neurotransmitter systems .
Case Studies
- Anticancer Study : In a preclinical trial involving various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds with a fluorinated aromatic ring exhibited enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This suggests that the introduction of fluorine may play a critical role in enhancing biological activity .
- Neuroprotective Study : A recent investigation into the neuroprotective effects of similar compounds highlighted their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy. This mechanism suggests potential applications in treating neurodegenerative conditions .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization.
- Introduction of the fluorophenyl group via coupling reactions.
- Alkylation to attach the piperidine moiety.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its physicochemical properties?
Answer:
The compound contains a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3,5-dimethylpiperidine moiety at position 3. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the dimethylpiperidine group contributes to solubility and target binding via conformational flexibility. Computational modeling (e.g., logP calculations) and X-ray crystallography (if available) are critical for analyzing steric and electronic effects .
Table 1: Key physicochemical properties
| Parameter | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 418.45 (C22H22FN6) | |
| logP (Predicted) | ~3.2 (Schrödinger QikProp) | |
| Solubility (PBS) | <10 µM (HPLC-UV quantification) |
Advanced Question: How can researchers optimize synthetic routes to minimize by-products during the coupling of the pyrazolo[3,4-d]pyrimidine core with the 3,5-dimethylpiperidine moiety?
Answer:
Common by-products arise from incomplete coupling or regioselectivity issues. Strategies include:
- Catalytic Optimization : Use Pd(PPh3)4/CuI in Sonogashira coupling for aryl-alkyne intermediates, monitoring via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .
- Temperature Control : Maintain 60–70°C to prevent decomposition of the fluorophenyl group .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity) .
Basic Question: What in vitro assays are suitable for initial evaluation of kinase inhibition activity?
Answer:
- Kinase Profiling : Use a radiometric assay (e.g., 32P-ATP incorporation) against a panel of kinases (e.g., Src, Abl, JAK2) at 1–10 µM compound concentration .
- IC50 Determination : Dose-response curves (0.1–100 µM) with recombinant kinases, using ADP-Glo™ luminescence for ATP consumption .
Advanced Question: How can contradictory IC50 values for the same kinase across studies be resolved?
Answer: Contradictions often arise from assay conditions:
- ATP Concentration : Adjust to physiological levels (1 mM vs. 10 µM in vitro) .
- Pre-incubation Time : Longer incubation (30 min) improves binding equilibrium for slow-offset inhibitors.
- Data Normalization : Include positive controls (e.g., PP2 for Src kinase) and validate with orthogonal methods like SPR (surface plasmon resonance) .
Basic Question: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR : 1H/13C NMR for piperidine conformation (e.g., δ 2.3–2.8 ppm for axial/equatorial CH3 groups) and fluorine coupling (19F NMR, δ -110 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ m/z 419.1984) .
Advanced Question: How can structure-activity relationship (SAR) studies improve selectivity for a target kinase?
Answer:
- Piperidine Substitution : Introduce polar groups (e.g., -OH) at C3/C5 to reduce off-target binding to CYP450 isoforms .
- Fluorophenyl Modifications : Replace 4-F with 2,4-diF to enhance hydrophobic interactions in the kinase ATP pocket .
- Computational Docking : Use Schrödinger Glide to predict binding poses and optimize steric clashes .
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles.
- Degradation Analysis : Monitor via LC-MS every 6 months for hydrolysis of the pyrimidine ring (retention time shift >0.5 min indicates degradation) .
Advanced Question: How can researchers address low bioavailability in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
